Glycopyrrolate iodide

Description

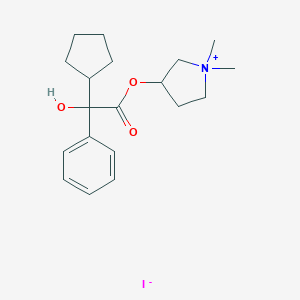

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.HI/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXIQDYNAVSOAZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469445 | |

| Record name | 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873295-32-0 | |

| Record name | 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Development of Glycopyrrolate Iodide

Stereochemistry and Isomeric Forms of Glycopyrrolate (B1671915)

Glycopyrrolate has two stereocenters, one at the C-2 position of the cyclopentylmandeloyl moiety and the other at the C-3' position of the pyrrolidine (B122466) ring. This results in four possible stereoisomers: (2R, 3'R), (2S, 3'S), (2R, 3'S), and (2S, 3'R). The quaternization of the nitrogen atom can also introduce a third chiral center. researchgate.net

Synthesis of Diastereomeric Mixtures

The original synthesis of glycopyrrolate, as described in U.S. patent number 2,956,062, involves the transesterification of a methyl ester of cyclopentyl mandelic acid with 1-methyl-3-pyrrolidinol (B22934), followed by quaternization of the resulting ester with methyl bromide. google.comgoogleapis.com When racemic reactants are used in this process, a mixture of two pairs of diastereomers is formed. google.comgoogleapis.com These diastereomers are the erythro and threo pairs. A common method to prepare a diastereomeric mixture of the key intermediate involves the transesterification of (R)-methyl cyclopentylmandelate with racemic 1-methyl-3-pyrrolidinol. ingentaconnect.com

Enantioselective Synthesis of Glycopyrrolate Isomers (e.g., Erythro Isomers)

Modern synthetic efforts have focused on producing specific, enantiomerically pure isomers of glycopyrrolate to evaluate their individual pharmacological activities. ingentaconnect.comnewdrugapprovals.org One approach involves the coupling of enantiomerically pure R(-)-cyclopentylmandelic acid with racemic 1-methyl-3-pyrrolidinol using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent. newdrugapprovals.orgnewdrugapprovals.org This reaction produces an enantiomerically pure mixture of the erythro- (2R,3'R) and threo- (2R,3'S) glycopyrrolate bases. newdrugapprovals.orggoogle.com

The synthesis of specific isomers, such as the (S,S)-erythro isomer, has also been documented. simsonpharma.com The (R,R)-erythro isomer has been synthesized and is also referred to as (2R,3`R)-Glycopyrrolate Bromide. The synthesis of soft glycopyrrolate analogues has been achieved using chiral intermediates, followed by the separation of stereoisomers formed during the final quaternization step. researchgate.net

Resolution Techniques for Glycopyrrolate Stereoisomers

Several techniques have been developed to separate the different stereoisomers of glycopyrrolate. Repeated recrystallization is a classical method used to separate the desired higher-melting RS/SR-diastereomers from the mixture of two pairs of diastereomers formed during synthesis. [2, 3]

A more advanced resolution technique involves the use of 5-nitroisophthalate salts. [4, 8] This procedure can effectively resolve a mixture of threo and erythro diastereomers, providing the enantiomerically pure erythro (2R,3'R) and threo (2R,3'S) forms. [4, 15] In some applications, the threo isomer is discarded to isolate the pure erythro isomer. [8, 9]

Chromatographic methods are also employed. A combination of various chromatographic and crystallization methods can be used to separate the four stereoisomers that result from the quaternization of a diastereomeric mixture. researchgate.net Capillary electrophoresis with sulfated-β-cyclodextrin as a chiral selector has been successfully used to separate R,S-glycopyrrolate from its S,R-enantiomer and its R,R- and S,S-diastereomers. google.com

Synthetic Pathways and Methodological Advancements for Glycopyrrolate Iodide

The synthetic route to glycopyrrolate has undergone revisions to improve efficiency and yield.

Classical and Revised Synthesis Routes

The classical synthesis of glycopyrrolate involves a multi-step process. The original procedure entails the transesterification of the methyl ester of cyclopentyl mandelic acid with 1-methyl-3-pyrrolidinol using metallic sodium, followed by quaternization with methyl bromide. [2, 3] An alternative disclosed in an Indian patent application uses sodium methoxide (B1231860) for the transesterification, but this can lead to the formation of a cyclopentenyl mandelic acid ester byproduct, which then requires a hydrogenation step. [2, 3]

A revised synthesis route involves the direct coupling of (R)-cyclopentylmandelic acid with (R,S)-1-methyl-3-pyrrolidinol under Mitsunobu conditions, which has been found to provide much higher yields than the classical transesterification method. researchgate.net Another advancement is the reaction of cyclopentyl mandelic acid with a sulfonyl compound, which provides the cyclopentyl mandelic acid ester in high yield and purity, ready for direct quaternization. [2, 3]

| Synthesis Route | Key Reagents | Notes |

| Classical | Methyl ester of cyclopentyl mandelic acid, 1-methyl-3-pyrrolidinol, Sodium metal, Methyl bromide | Original patented method. [2, 3] |

| Indian Patent | Methyl ester of cyclopentyl mandelic acid, 1-methyl-3-pyrrolidinol, Sodium methoxide | Can produce an unsaturated byproduct requiring hydrogenation. [2, 3] |

| Mitsunobu Coupling | (R)-cyclopentylmandelic acid, (R,S)-1-methyl-3-pyrrolidinol, Mitsunobu reagents | Higher yields compared to classical transesterification. researchgate.net |

| Sulfonyl Activation | Cyclopentyl mandelic acid, Sulfonyl compound | Produces high-purity intermediate for direct quaternization. [2, 3] |

Optimization of Reaction Conditions for Glycopyrrolate Yield and Purity

The production of the key intermediate for glycopyrrolate, the N-Methyl-3-pyrrolidinyl cyclopentylmandelate ester, and its subsequent quaternization are critical stages where reaction conditions are optimized to maximize yield and purity.

The esterification step, which involves the reaction of a cyclopentylmandelic acid derivative with 1-methyl-pyrrolidin-3-ol, is sensitive to temperature. To minimize the decomposition of the product and the formation of impurities, the reaction is typically carried out at temperatures ranging from 50 to 130°C. google.comgoogleapis.com A more preferred range is between 60 and 110°C, with an optimal temperature often cited between 70 and 100°C. google.comgoogleapis.com The choice of solvent and reagents is also crucial. For instance, using N-methyl-3-methylsulphonyloxypyrrolidine in acetonitrile (B52724) with sodium carbonate as a base has been shown to produce the ester intermediate with high HPLC purity (96%). google.com

The final step is the quaternization of the ester intermediate to form the glycopyrronium (B1196793) salt. In the case of this compound, this is achieved using an iodinated reagent, such as methyl iodide. google.com This reaction is often performed in a suitable solvent like dimethylformamide (DMF). google.com The purification of the final product to separate the desired diastereomers (the RS/SR pair) from other isomers is typically achieved through repeated recrystallization. googleapis.com Solvents such as a mixture of methanol (B129727) and methyl ethyl ketone (MEK) are used for this purpose, with controlled cooling to facilitate the crystallization of the purified product. google.com A first recrystallization can yield a product with not less than 99% purity and a diastereoisomeric purity of 94-95%. google.com A second recrystallization can further enhance the purity to not less than 99.9% and a diastereoisomeric purity of not less than 99.5%. google.com

| Process Step | Parameter | Condition | Impact on Yield/Purity | Source |

|---|---|---|---|---|

| Esterification | Temperature | Optimal range: 70-100°C | Minimizes product decomposition and impurity formation. | google.comgoogleapis.com |

| Reagents/Solvent | N-methyl-3-methylsulphonyloxypyrrolidine, Sodium Carbonate, Acetonitrile | Achieves high purity (e.g., 96% by HPLC) of the ester intermediate. | google.com | |

| Quaternization & Purification | Quaternizing Agent | Methyl Iodide in Dimethylformamide (DMF) | Forms the target this compound salt. | google.com |

| Crystallization Solvent | Methanol / Methyl Ethyl Ketone (MEK) mixture | Separates desired diastereomers, achieving >99.5% diastereoisomeric purity. | google.com |

Impurity Profiling and Control in this compound Synthesis

A critical aspect of the chemical development of this compound is the identification, characterization, and control of impurities. The revision of synthesis routes to more streamlined, one-pot processes can increase the possibility of impurity carry-over, making impurity profiling essential. acs.orgresearchgate.netresearchgate.net

Identification of Actual, Potential, and Theoretical Impurities

Impurities in the final drug substance can be classified as actual (observed), potential (likely to form under certain conditions), or theoretical. A thorough investigation into these impurities is necessary. researchgate.net For glycopyrrolate, this includes analyzing starting materials, byproducts, and their subsequent transformations. acs.orgresearchgate.net Various analytical techniques, including HPLC, LC-MS, and NMR, are employed for the identification and quantification of these impurities. researchgate.net

Some identified impurities related to glycopyrrolate synthesis include:

α-Cyclopentylmandalic acid (CPMA): A key starting material and a potential degradant formed by hydrolysis of the ester bond. fda.gov

Benzoic acid: A potential impurity that can arise from the starting materials. researchgate.netfda.gov

Erythro Isomer: The undesired diastereomer (R,R/S,S pair) that is removed during purification. spectrumchemical.com

Dehydro Glycopyrrole: An impurity identified in glycopyrrolate samples.

| Impurity Name | CAS Number | Classification | Potential Origin | Source |

|---|---|---|---|---|

| α-Cyclopentylmandelic acid (CPMA) | 4035-93-0 | Actual/Potential | Starting material carry-over; Hydrolysis byproduct | researchgate.netfda.gov |

| Benzoic acid | 65-85-0 | Potential | Starting material impurity | researchgate.netfda.gov |

| Cyclopentenyl mandelic acid | N/A | Potential | Byproduct from starting material | researchgate.net |

| Cyclopentylidenephenyl-acetic acid | 3900-06-1 | Potential | Byproduct from starting material | researchgate.net |

| p-chloro cyclopentyl mandelic acid | N/A | Potential | Impurity in starting material | researchgate.net |

| 1-benzylpyrrolidine-3-ol | 76150-70-2 | Potential | Impurity in starting material | researchgate.net |

| Pyrrolidine-3-ol | 2799-21-5 | Potential | Impurity in starting material | researchgate.net |

| Erythro Isomer (threo-Glycopyrronium) | 58493-54-2 | Actual | Diastereomeric byproduct of synthesis | spectrumchemical.com |

Carry-Over Impurities from Starting Materials and Intermediates

Impurities present in the starting materials can persist through the synthetic steps and contaminate the final product. google.com Therefore, the purity of the initial reactants, primarily cyclopentyl mandelic acid (CPMA) and 1-methyl-pyrrolidin-3-ol, is paramount.

Commercially available CPMA may contain significant levels of impurities that can react competitively during the esterification stage, leading to high levels of carried-through impurities in the glycopyrronium base and the final salt. google.com Potential impurities in this starting material include O-cyclopentyl mandelic acid, benzoic acid, cyclopentenyl mandelic acid, and cyclopentylidenephenyl-acetic acid. researchgate.net

Similarly, the starting material 1-methyl-pyrrolidin-3-ol can contain several potential impurities such as 1-benzylpyrrolidine-3-ol, pyrrolidine-3-ol, and 3-hydroxy-tetrahydrofuran, among others. researchgate.net These compounds can lead to the formation of related impurities in the drug substance if not controlled at the source. The purification of the tertiary amine intermediate by extracting its salt into water can help remove some of these impurities before the final quaternization step. google.comgoogleapis.com

Byproduct Characterization and Minimization Strategies

During the synthesis of glycopyrrolate, several byproducts can be formed, which must be minimized to ensure the purity of the final product.

In the transesterification process, particularly when using sodium methoxide, a notable byproduct is the cyclopentenyl mandelic acid ester. google.comgoogleapis.com This byproduct necessitates an additional hydrogenation step to convert it back to the desired cyclopentyl mandelic acid ester before quaternization. googleapis.com

The choice of coupling reagent in direct esterification methods can also introduce byproducts. For example, using carbonyl diimidazole (CDI) as a coupling agent can result in the formation of imidazole (B134444) compounds as byproducts, which complicates purification and can render the process industrially uneconomical due to the high cost of the reagent and poor yields. googleapis.com

Strategies to minimize byproduct formation include:

Temperature Control: Maintaining the reaction temperature within an optimal range (e.g., 70-100°C) can reduce the decomposition of products and the formation of side-products. google.comgoogleapis.com

Reagent Selection: Avoiding hazardous or inefficient reagents like metallic sodium or CDI can improve safety and reduce unwanted byproducts. google.comgoogleapis.com Newer methods focus on using sulfonyl compounds for the esterification, which is a shorter and more cost-effective process. google.com

Purification of Intermediates: Implementing purification steps for key intermediates, such as the extraction of the cyclopentylmandelic acid ester, can effectively remove impurities before they are carried into the final step. googleapis.com

Pharmacology of Glycopyrrolate Iodide

Mechanism of Action as a Muscarinic Receptor Antagonist

Glycopyrrolate (B1671915) iodide is a synthetic quaternary ammonium (B1175870) compound recognized for its function as a muscarinic receptor antagonist, often referred to as an anticholinergic agent. drugcentral.orgnih.govdtic.mil Its pharmacological effects stem from its ability to interfere with the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors located on various effector cells, including those in smooth muscle, cardiac muscle, and glandular tissues. nih.govmhmedical.comnih.gov

Glycopyrrolate functions as a competitive and reversible antagonist of acetylcholine at muscarinic receptors. drugcentral.orgmhmedical.comfda.govfda.gov By binding to these receptors, it prevents acetylcholine from exerting its normal physiological effects. nih.govmhmedical.com This competitive blockade inhibits the actions of acetylcholine at sites innervated by postganglionic cholinergic nerves and on smooth muscles that respond to cholinergic stimulation. fda.gov In the airways, this antagonism at the M3 receptor subtype on smooth muscle cells is the primary mechanism leading to bronchodilation. drugcentral.orgfda.gov

The competitive nature of this interaction has been demonstrated in various preclinical studies using human and animal receptors and isolated organ preparations. drugcentral.orgfda.govfda.gov For instance, Schild analysis against the muscarinic agonist carbachol (B1668302) yielded a pA2 value of 8.16, while analysis against acetylcholine yielded a pA2 of 8.39. dtic.mil These findings confirm the antimuscarinic properties of glycopyrrolate. dtic.mil

Glycopyrrolate exhibits a broad affinity for all five subtypes of muscarinic receptors (M1 through M5). drugcentral.orgfda.govfda.gov However, it displays a degree of selectivity, binding with higher affinity to the M1 and M3 receptor subtypes compared to the M2 subtype. dovepress.com This selectivity is considered advantageous, as M1 and M3 receptors are primarily responsible for effects like gastric acid secretion and airway smooth muscle contraction, respectively. dovepress.comdrugbank.com In contrast, the M2 receptor is involved in cardiac regulation, and lower affinity may reduce the incidence of tachycardia. nih.gov

Research has quantified the binding affinities (pKi) and equilibrium binding affinity constants (pA2) of glycopyrrolate for various muscarinic receptor subtypes. Studies show a four- to fivefold higher selectivity for M1 and M3 receptors over the M2 receptor. dovepress.com

Table 1: Glycopyrrolate Affinity for Muscarinic Receptor Subtypes

| Receptor Subtype | Binding Affinity (pKi) fda.gov | Equilibrium Binding Affinity Constant (pA2/pKi) fda.govdovepress.com |

| M1 | 9.81 | 9.60 - 9.81 |

| M2 | 9.05 | 8.70 - 9.25 |

| M3 | 9.59 | 9.47 - 9.64 |

| M4 | 9.05 | N/A |

| M5 | 8.96 | N/A |

pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity. A higher value signifies stronger affinity.

This kinetic selectivity, particularly its lower affinity for M2 receptors and higher affinity for M1 and M3 receptors, contributes to its therapeutic profile. dovepress.comnih.gov

The prolonged duration of action of glycopyrrolate is a key pharmacological feature directly linked to its receptor dissociation kinetics. drugbank.comnih.gov The compound dissociates slowly from muscarinic receptors, particularly the M1 and M3 subtypes, which translates to a sustained antagonist effect. dovepress.comdrugbank.com This slow dissociation from human airway smooth muscle muscarinic receptors provides a mechanistic explanation for its long-lasting bronchodilator action observed in functional experiments. nih.gov

In contrast, glycopyrrolate dissociates rapidly from M2 receptors. dovepress.com This rapid off-rate from M2 receptors is clinically significant as it helps to avoid the prolonged blockade of presynaptic autoreceptors, which could otherwise lead to an undesired increase in acetylcholine release. dovepress.com The difference in dissociation rates between receptor subtypes underscores its kinetic selectivity.

Table 2: Glycopyrrolate Dissociation Kinetics from Muscarinic Receptors

| Receptor Subtype | Dissociation Half-Life (t½) | Kinetic Off-Rate (k-off) (min⁻¹) dovepress.com |

| M1 | 13.9 minutes dovepress.com | 0.05 |

| M2 | 1.07 minutes dovepress.com | 0.646 |

| M3 | 11.4 minutes dovepress.com | 0.061 |

| hM3 (human) | 6.1 hours psu.edu | N/A |

Note: The significant difference in M3 dissociation half-life between studies may reflect different experimental conditions or models (e.g., species, recombinant vs. native tissue).

The slow dissociation profile, especially from the M3 receptor, allows for a sustained pharmacological effect, which is a desirable characteristic for maintenance therapies. dovepress.compsu.edu

Muscarinic Receptor Subtype Affinity and Selectivity (M1, M2, M3, M4, M5)

Molecular and Cellular Pharmacodynamics of Glycopyrrolate

The antagonistic action of glycopyrrolate at muscarinic receptors translates into specific changes in intracellular signaling pathways, primarily involving G-proteins, intracellular calcium, and cyclic adenosine (B11128) monophosphate (cAMP).

Muscarinic receptors are G-protein-coupled receptors (GPCRs). wikipedia.org Specifically, the M1, M3, and M5 receptor subtypes are coupled to G-proteins of the Gq family. service.gov.ukmdpi.com When acetylcholine binds to these receptors, it activates the Gq protein, which in turn stimulates the enzyme phospholipase C (PLC). wikipedia.orgservice.gov.ukahajournals.org PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgmsu.edu

As a competitive antagonist, glycopyrrolate blocks the binding of acetylcholine to M1, M3, and M5 receptors, thereby preventing the activation of this Gq-PLC signaling cascade. drugcentral.orgfda.gov By inhibiting this pathway, glycopyrrolate effectively blocks the downstream events that lead to cellular responses like smooth muscle contraction. drugcentral.orgnih.gov For example, its inhibition of M3-mediated Gq signaling in airway smooth muscle is the direct cause of bronchodilation. drugcentral.orgfda.gov

The inhibition of Gq-coupled receptor signaling by glycopyrrolate directly impacts intracellular second messenger concentrations.

Intracellular Calcium: The IP3 generated by the Gq pathway normally binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. wikipedia.orgmsu.edu By blocking the Gq pathway at M1, M3, and M5 receptors, glycopyrrolate prevents the formation of IP3 and consequently inhibits this release of intracellular calcium. service.gov.ukderangedphysiology.com This reduction in cytosolic calcium concentration is a critical factor in mediating the effects of glycopyrrolate, such as the relaxation of smooth muscle. nih.gov

Intracellular cAMP: The effect of glycopyrrolate on cyclic adenosine monophosphate (cAMP) is linked to its interaction with M2 and M4 receptors, which are coupled to inhibitory G-proteins (Gi). service.gov.uk Activation of Gi-coupled receptors by acetylcholine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. service.gov.ukdrugbank.com By antagonizing M2 and M4 receptors, glycopyrrolate blocks this inhibitory signal. dovepress.com This removal of inhibition on adenylyl cyclase can lead to a relative increase in cAMP concentrations, particularly in the presence of stimulatory signals (like those from β2-adrenoceptors). researchgate.net Studies have shown that the combination of glycopyrrolate and a β2-agonist results in a synergistic increase in cAMP levels. researchgate.net

Effects on Gq-Coupled Receptor Signaling Pathways

Structure-Activity Relationship (SAR) Studies of Glycopyrrolate

Glycopyrrolate is a synthetic anticholinergic agent with a quaternary ammonium structure. ncats.io Its pharmacological effects are intrinsically linked to its chemical architecture. Structure-activity relationship (SAR) studies reveal how specific molecular features contribute to its receptor affinity, selectivity, and pharmacokinetic properties. The active moiety is the glycopyrronium (B1196793) cation. wikipedia.orggoogle.com

Influence of the Quaternary Ammonium Group on Receptor Binding and Blood-Brain Barrier Penetration

The quaternary ammonium group is a defining feature of the glycopyrrolate molecule and is central to its pharmacological profile. This group consists of a nitrogen atom in the pyrrolidine (B122466) ring that is bonded to four carbon atoms, resulting in a permanent positive charge.

Receptor Binding: The positively charged quaternary nitrogen is crucial for glycopyrrolate's interaction with muscarinic acetylcholine receptors. ethernet.edu.et As a competitive antagonist, glycopyrrolate binds to the same receptor sites as the endogenous neurotransmitter acetylcholine. ncats.ionih.gov The binding is characterized by a strong electrostatic interaction between the permanent positive charge of the glycopyrronium cation and a negatively charged amino acid residue, likely an aspartate in the receptor's binding pocket. ethernet.edu.et This stable ionic bond effectively blocks acetylcholine from binding, thereby inhibiting cholinergic nerve transmission at postganglionic cholinergic nerves and on smooth muscles. ncats.iogoogle.com Glycopyrrolate acts as an antagonist for all five muscarinic receptor subtypes (M1-M5). fda.govdrugbank.com

Blood-Brain Barrier Penetration: A key consequence of the quaternary ammonium group is its high polarity and permanent charge, which significantly restricts its ability to diffuse across lipid membranes. ncats.iocambridge.orgfda.gov The blood-brain barrier (BBB) is a highly lipophilic barrier that limits the passage of polar and charged molecules from the bloodstream into the central nervous system.

Consequently, glycopyrrolate penetrates the BBB to a very limited degree. wikipedia.orgcambridge.org This is in stark contrast to tertiary amine anticholinergics like atropine (B194438) and scopolamine (B1681570), which are less polar and can cross the BBB more readily. ncats.io The poor CNS penetration of glycopyrrolate means its effects are predominantly peripheral, minimizing central anticholinergic effects. wikipedia.orgnih.govcambridge.org

| Molecular Feature | Chemical Property | Pharmacological Consequence | Source |

|---|---|---|---|

| Quaternary Ammonium Group | Permanent positive charge, high polarity | Strong ionic binding to muscarinic receptors; competitive antagonism of acetylcholine. | ncats.ioethernet.edu.et |

| Quaternary Ammonium Group | High polarity, low lipid solubility | Limited penetration of the blood-brain barrier, leading to predominantly peripheral actions. | ncats.iowikipedia.orgcambridge.orgfda.gov |

Impact of Chiral Centers on Pharmacological Activity and Selectivity

Glycopyrrolate possesses two chiral centers, located at the C-2 position of the acyl group and the C-3' position of the pyrrolidine ring, and it is commercially available as a racemate of four stereoisomers. fda.gov Stereochemistry plays a critical role in the interaction between a drug and its receptor, and studies on glycopyrrolate analogs have demonstrated significant stereospecificity in both pharmacological activity and receptor subtype selectivity.

Research on soft glycopyrrolate analogs (SGa), which contain an additional chiral center, has provided detailed insights into the importance of stereoisomerism. nih.govingentaconnect.com These studies consistently show that isomers with the 2R configuration at the acyl chiral center are substantially more potent anticholinergics than their corresponding 2S counterparts. nih.govingentaconnect.com The difference in activity can be dramatic, with 2R isomers being anywhere from 27 to over 4000 times more active than 2S isomers in receptor binding assays. nih.gov

Furthermore, the configuration at the other chiral centers also influences activity and selectivity. For the fully resolved SGa isomers, the 1'S isomers were consistently more active than the 1'R isomers. nih.govresearchgate.net Some isomers have also demonstrated preferential binding to specific muscarinic receptor subtypes. Notably, isomers with a 2R and 3'S configuration exhibited a 3- to 5-fold greater selectivity for the M3 receptor subtype over the M2 subtype. nih.govresearchgate.net This M3/M2 selectivity is a desirable property, as it suggests a potential for potent effects on smooth muscle (mediated by M3 receptors) with reduced cardiac side effects (mediated by M2 receptors). ingentaconnect.com

| Chiral Configuration | Impact on Activity/Selectivity | Supporting Finding | Source |

|---|---|---|---|

| 2R vs. 2S | Pharmacological Activity | 2R isomers are significantly more potent than 2S isomers (27 to >4000-fold). | nih.gov |

| 1'S vs. 1'R (in SGa analogs) | Pharmacological Activity | 1'S isomers are more active than the corresponding 1'R isomers (1.8 to 22.4-fold). | nih.govresearchgate.net |

| 2R and 3'S | Receptor Selectivity | These configurations are determining factors for M3/M2 muscarinic receptor subtype selectivity. | nih.govresearchgate.net |

Role of Pyrrole Ring and Ester Bond in Receptor Interactions and Metabolism

The core structure of glycopyrrolate, which includes the pyrrolidine (a saturated pyrrole) ring and a critical ester bond, is fundamental to its function.

The pyrrolidine ring is an integral part of the molecule's cationic head. It contains the quaternary nitrogen atom responsible for the key ionic interaction with the muscarinic receptor, as detailed in section 3.3.1. ethernet.edu.et

From a metabolic standpoint, the ester bond represents a chemically labile site. Enzymatic hydrolysis of this bond is a key pathway for the inactivation of glycopyrrolate and its analogs. researchgate.net Cleavage of the ester results in the formation of two separate molecules: the pyrrolidinium (B1226570) ring and cyclopentylmandelic acid. This metabolite is significantly less active than the parent compound and is eliminated more rapidly, effectively terminating the drug's pharmacological action. researchgate.net

Pharmacokinetics of Glycopyrrolate Iodide in Research Models

Absorption Dynamics in Various Preclinical Models

The absorption of glycopyrrolate (B1671915) is notably poor and variable following oral administration in preclinical models, a characteristic attributed to its low lipid solubility. derangedphysiology.comderangedphysiology.com

Studies in mice and rats have demonstrated low oral bioavailability, estimated to be around 1% to 7.6%. service.gov.uktga.gov.au Following oral administration of radiolabelled glycopyrrolate to mice, only a minimal amount of radioactivity was detected in the urine, with the vast majority being excreted in the feces, further supporting the limited gastrointestinal absorption. service.gov.ukgeneesmiddeleninformatiebank.nl In rats, after oral administration, approximately 70%-90% of the drug was excreted in the feces within 72 hours. fda.gov

In contrast to oral administration, absorption is rapid and more complete following parenteral or inhalational routes. tga.gov.aunih.gov After intramuscular administration in dogs, the onset of action is observed within 15 to 30 minutes, with peak effects occurring at approximately 30 to 45 minutes. fda.gov Intravenous injection results in an even faster onset of action, typically within one minute. fda.govnih.gov Studies involving inhalational administration in rats and dogs also show rapid absorption, with peak plasma concentrations observed shortly after exposure. tga.gov.au

Table 1: Bioavailability of Glycopyrrolate in Preclinical Models

| Species | Route of Administration | Bioavailability (%) | Reference |

| Mouse | Oral | ~1% | tga.gov.au |

| Rat | Oral | ~1% | tga.gov.au |

| Child (Human) | Oral | 3.3% (median) | nih.gov |

| Rabbit | Intramuscular | 9.51 ± 0.08% | uoguelph.ca |

Distribution Characteristics, Including Blood-Brain Barrier Penetration Studies

The distribution of glycopyrrolate is limited by its chemical nature. As a highly polar quaternary ammonium (B1175870) compound, it does not readily cross lipid membranes, which significantly restricts its passage across the blood-brain barrier. fda.govcambridge.orgarccjournals.com This characteristic is a key differentiator from tertiary amine anticholinergics like atropine (B194438), which penetrate the central nervous system more easily. fda.govfda.gov

Studies in anesthetized mongrel dogs using radiolabelled compounds directly compared the penetration of glycopyrrolate and atropine into the central nervous system. The peak cerebrospinal fluid to serum concentration ratio for glycopyrrolate was found to be 0.1, whereas for atropine it was significantly higher at 0.87. fda.gov This confirms the poor penetration of glycopyrrolate across the blood-brain barrier. service.gov.ukfda.gov

The volume of distribution (Vd) has been reported in several species. In adult humans, the mean Vd was estimated to be 0.42 ± 0.22 L/kg. fda.govnih.gov In children aged 1-14 years, the mean Vd is reported to be between 1.3-1.8 L/kg. drugbank.com In rabbits, a Vd of 0.92 ± 0.54 L/kg was observed. uoguelph.ca Plasma protein binding of glycopyrrolate is moderate, ranging from 38% to 44% in various species, including humans and dogs. derangedphysiology.comderangedphysiology.comgeneesmiddeleninformatiebank.nl

Tissue distribution studies following intravenous administration of radiolabelled glycopyrrolate show rapid and wide distribution, with higher concentrations found in excretory organs like the kidney and liver. service.gov.ukuoguelph.ca

Biotransformation and Metabolic Pathways of Glycopyrrolate

Hepatic Enzymatic Hydrolysis Mechanisms

In vitro studies have investigated the metabolism of glycopyrrolate. Hydrolysis of the ester bond is a key metabolic reaction. derangedphysiology.comdrugs.com This process leads to the formation of a carboxylic acid derivative, known as metabolite M9 (α-cyclopentylmandelic acid). fda.govdrugs.commdpi.com Interestingly, this hydrolysis is not primarily mediated by liver S9 fractions but has been shown to be catalyzed by cholinesterases, specifically human butyrylcholinesterase (BChE) and to a lesser extent, acetylcholinesterase (AChE). fda.gov

Identification and Characterization of Major and Minor Metabolites

Research in mice and rats using radiochemical methods has identified several metabolites in urine following both intravenous and oral administration. service.gov.uk

The major metabolites identified are:

M1 : A product of hydroxylation on the cyclopentyl ring, identified as 1,1-dimethyl-3-hydroxypyrrolidinium bromide α-(2- or 3-hydroxy-cyclopentyl) mandelate. service.gov.uk

M2 : A product of oxidation in the mandelic acid moiety, identified as 1,1-dimethyl-3-hydroxypyrrolidinium bromide benzoyl formate. service.gov.uk

M9 : The hydrolysis product, α-cyclopentylmandelic acid, is also considered a major metabolite. fda.govmdpi.com

A minor metabolite (M3) has been identified as 1,1-dimethyl-3-hydroxypyrrolidinium bromide. service.gov.uk Studies have indicated that the metabolites of glycopyrrolate lack significant pharmacological activity. service.gov.uk

Metabolic Pathways Involving Cyclopentyl Ring Hydroxylation and Mandelic Acid Moiety Oxidation

Based on the identified metabolites, the major metabolic pathways for glycopyrrolate in mouse and rat models have been proposed. service.gov.uk These include:

Hydroxylation of the cyclopentyl ring . service.gov.uk

Oxidation of the hydroxyl group in the mandelic acid moiety , which can then lead to the removal of the cyclopentyl ring. service.gov.uk

Hydrolysis of the ester linkage , catalyzed by cholinesterases, to form α-cyclopentylmandelic acid (M9). drugs.comfda.gov

In vitro studies also show that multiple CYP isoenzymes may contribute to the oxidative biotransformation of glycopyrrolate, resulting in various mono- and bis-hydroxylated metabolites. cambridge.orgdrugs.com

Excretion Pathways and Clearance Rates

The primary route of elimination for systemically absorbed glycopyrrolate is renal excretion of the unchanged drug. geneesmiddeleninformatiebank.nlnih.gov

Following intravenous administration of radiolabelled glycopyrrolate, about 85% of the dose was recovered in the urine within 48 hours, with some radioactivity also found in the bile. fda.govfda.gov In mice and rats, studies have consistently shown higher amounts of glycopyrrolate in the urine compared to bile or feces after parenteral administration, confirming significant renal excretion. uoguelph.ca

After oral administration in mice, reflecting its poor absorption, about 79% of the dose was excreted in the feces and only 7.6% in the urine. service.gov.ukgeneesmiddeleninformatiebank.nl

The mean clearance rate after intravenous administration in humans was reported to be 0.54 ± 0.14 L/kg/hr. fda.govnih.gov In rabbits, a faster clearance of 113 ± 45.55 mL/kg/min was observed. uoguelph.ca The elimination half-life is route-dependent; after intravenous administration, it is approximately 0.83 hours in humans, while after inhalation, it is significantly longer. fda.govnih.gov

Table 2: Excretion and Clearance Parameters of Glycopyrrolate

| Parameter | Species | Finding | Reference |

| Primary Excretion Route | Human, Rat, Mouse | Renal (as unchanged drug) | fda.govgeneesmiddeleninformatiebank.nluoguelph.ca |

| Urinary Recovery (IV) | Human | 85% of dose in 48 hours | fda.gov |

| Fecal Excretion (Oral) | Mouse | ~79% of dose | service.gov.ukgeneesmiddeleninformatiebank.nl |

| Mean Clearance (IV) | Human | 0.54 ± 0.14 L/kg/hr | fda.govnih.gov |

| Mean Elimination Half-Life (IV) | Human | 0.83 ± 0.13 hr | fda.gov |

Comparative Pharmacokinetic Analysis with Other Anticholinergic Agents

The pharmacokinetic profile of glycopyrrolate is frequently compared with other anticholinergic agents, most notably atropine, to highlight differences in their clinical and physiological effects. These differences are largely rooted in their distinct chemical structures, which govern their absorption, distribution, metabolism, and excretion (ADME) properties.

The primary structural difference influencing their pharmacokinetic profiles is that glycopyrrolate is a quaternary ammonium compound, whereas atropine is a tertiary amine. e-safe-anaesthesia.org This gives glycopyrrolate a permanent positive charge, making it less lipid-soluble than atropine. e-safe-anaesthesia.org Consequently, glycopyrrolate's ability to diffuse across lipid cell membranes, such as the blood-brain barrier and the placenta, is significantly limited compared to other anticholinergic drugs like atropine and scopolamine (B1681570). nih.gov

Absorption and Distribution

Following intravenous administration, glycopyrrolate exhibits a rapid onset of action, typically within one minute. nih.gov However, its quaternary amine structure results in poor absorption from the gastrointestinal tract when administered orally. service.gov.uk Atropine, as a tertiary amine, is readily absorbed from injection sites and the alimentary tract. ajms.site

The most significant pharmacokinetic distinction lies in their distribution. Glycopyrrolate's low lipophilicity prevents it from readily crossing the blood-brain barrier, which means it is largely free of the central nervous system effects often seen with atropine. e-safe-anaesthesia.orgnih.gov Similarly, placental transfer of glycopyrrolate is minimal. service.gov.uk In research models, after intravenous administration, glycopyrrolate distributes rapidly, with high concentrations found in well-perfused tissues like the kidney, liver, and small intestine. uoguelph.ca Atropine, in contrast, readily crosses the blood-brain barrier and is distributed throughout the body. hhs.gov

The volume of distribution (Vd) for glycopyrrolate in children (1-14 years) is approximately 1.3 to 1.8 L/kg, while in adults (60-75 years) it is lower, at 0.42 L/kg ± 0.22. hres.cadrugbank.com

| Property | Glycopyrrolate | Atropine |

|---|---|---|

| Chemical Class | Quaternary ammonium compound nih.gov | Tertiary amine ajms.site |

| Blood-Brain Barrier Crossing | Does not readily cross e-safe-anaesthesia.orgnih.gov | Readily crosses ajms.sitehhs.gov |

| Placental Transfer | Minimal service.gov.uk | Rapidly crosses ajms.site |

| Onset of Action (IV) | ~1 minute nih.gov | Rapid ajms.site |

| Duration of Action (IV) | 2 to 4 hours nih.gov | ~30 minutes nih.gov |

| Primary Antisialogogue Potency | 5 to 6 times more potent than atropine nih.gov | Less potent than glycopyrrolate nih.gov |

Metabolism and Elimination

Glycopyrrolate has a longer duration of action than atropine following intravenous administration. nih.gov The elimination half-life of glycopyrrolate is approximately 50 minutes. nih.gov It is primarily eliminated from the body through urinary excretion as an unchanged drug. nih.govuoguelph.ca Following intravenous administration of radiolabeled glycopyrrolate, about 85% of the dose was recovered in the urine within 48 hours. fda.gov In patients with renal impairment, the elimination half-life is significantly longer. fda.gov

Atropine is partly metabolized in the liver and partly excreted unchanged by the kidneys. ajms.site Its plasma half-life in adults is approximately 2 to 3 hours. hhs.gov Gender differences have been noted in the pharmacokinetics of atropine, with females showing about 15% higher plasma concentrations (Cmax) and a slightly shorter half-life compared to males. hhs.gov

| Parameter | Glycopyrrolate | Atropine |

|---|---|---|

| Half-Life (t½) | ~50 minutes (IV) nih.gov; 0.55-1.25 hours (IM, adults) fda.gov | 2-3 hours (plasma, adults) hhs.gov |

| Volume of Distribution (Vd) | 0.42 ± 0.22 L/kg (adults 60-75 yrs) drugbank.com; 1.3-1.8 L/kg (children 1-14 yrs) drugbank.com | Data not specified in provided results |

| Protein Binding | 38-41% medscape.com | 14-22% hhs.gov |

| Peak Plasma Time (Tmax) | 5 minutes (inhalation) medscape.com; 0.05 hours (IV, rabbits) uoguelph.ca | 3 minutes (IM, adults) hhs.gov |

| Primary Route of Elimination | Renal, largely as unchanged drug nih.govuoguelph.cafda.gov | Hepatic metabolism and renal excretion ajms.site |

Preclinical Research on Glycopyrrolate Iodide

In Vitro Pharmacological Characterization in Isolated Tissues

Airway Smooth Muscle Studies

Glycopyrrolate (B1671915), a muscarinic receptor antagonist, has been investigated for its effects on airway smooth muscle. nih.govnih.gov As an anticholinergic agent, it inhibits the action of acetylcholine (B1216132) on muscarinic receptors located in airway smooth muscle. uoguelph.cadrugs.com This inhibition leads to bronchodilation. Preclinical studies have shown that glycopyrrolate has a high affinity for these receptors and dissociates from them slowly, which supports a prolonged bronchodilator effect. copdfoundation.org

In studies on human isolated bronchi, glycopyrrolate has been shown to inhibit the contractile tone of both medium and small airways. nih.gov When co-administered with the long-acting β2-agonist (LABA) indacaterol (B1671819), glycopyrrolate produces a synergistic effect, leading to enhanced bronchodilation. nih.gov This synergistic action is attributed to an increase in cyclic adenosine (B11128) monophosphate (cAMP) concentrations in the airway smooth muscle and a decrease in acetylcholine release from the bronchial epithelium. nih.gov The combination of glycopyrrolate and indacaterol was found to have a more significant effect on electrically-induced contraction of airway smooth muscle than indacaterol alone. service.gov.uk

Table 1: In Vitro Effects of Glycopyrrolate on Airway Smooth Muscle

| Tissue Preparation | Agonist/Stimulation | Glycopyrrolate Effect | Key Findings |

|---|---|---|---|

| Human Isolated Bronchi (Medium and Small) | Cholinergic Tone | Inhibition of contractile tone. nih.gov | Synergistic bronchodilation with indacaterol. nih.gov |

| Human Isolated Bronchi | Histaminergic Contractility | No significant effect. nih.gov | Demonstrates selectivity for muscarinic pathways. |

| Airway Smooth Muscle Cells | Acetylcholine | Inhibition of contraction. service.gov.uk | Increased cAMP levels when combined with indacaterol. nih.gov |

Gastrointestinal Tissue Contractility Assays

The effects of glycopyrrolate on gastrointestinal motility are mediated by its antagonism of muscarinic receptors in the smooth muscle of the gut. drugs.com In vitro studies using isolated intestinal segments are common for evaluating the effects of drugs on gastrointestinal contractility. ijper.orgreprocell.com For instance, the guinea pig ileum is a standard preparation for assessing drug effects on peristalsis. ijper.org

Preclinical research indicates that glycopyrrolate inhibits intestinal motility. uoguelph.ca In mouse isolated ileum, acetylcholine induces contractions which can be inhibited by muscarinic antagonists like atropine (B194438). nih.gov While specific data on glycopyrrolate iodide in this exact preparation is not detailed in the provided results, its known mechanism as a muscarinic antagonist suggests it would similarly inhibit these contractions. nih.govdrugs.com Studies on various animal tissues have been crucial in the development of drugs that modulate gastrointestinal motility. reprocell.com

Table 2: In Vitro Effects of Glycopyrrolate on Gastrointestinal Tissue

| Tissue Preparation | Agonist/Stimulation | Glycopyrrolate Effect | Key Findings |

|---|---|---|---|

| Guinea Pig Ileum | Acetylcholine | Expected to inhibit contractions. ijper.orgnih.gov | Standard model for studying peristalsis. ijper.org |

| Mouse Isolated Ileum | Acetylcholine | Expected to inhibit contractions. nih.gov | Acetylcholine-induced contractions are mediated by muscarinic receptors. nih.gov |

| Human Intestinal Tissue | Electrical Field Stimulation | Expected to modulate contractile state. reprocell.com | Allows for the study of both excitatory and inhibitory neuronal activity. reprocell.com |

Glandular Secretion Inhibition Studies

Glycopyrrolate is a potent inhibitor of glandular secretions, a primary reason for its clinical use. nih.govdrugs.com It acts on muscarinic receptors in exocrine glands, such as salivary and sweat glands, to reduce secretion. drugs.comnih.gov

In vitro studies using isolated sweat glands have demonstrated the inhibitory effects of glycopyrrolate. In a 3D model of human axillary sweat glands, glycopyrrolate was shown to inhibit the increase in intracellular calcium levels stimulated by acetylcholine (ACh). researchgate.net This inhibition of calcium signaling is a key mechanism in reducing sweat production. researchgate.net Similarly, glycopyrrolate is known to markedly inhibit salivary secretions by blocking the muscarinic receptors in salivary glands. service.gov.uknih.gov

Table 3: In Vitro Effects of Glycopyrrolate on Glandular Secretion

| Gland/Tissue Model | Stimulant | Glycopyrrolate Effect | Key Findings |

|---|---|---|---|

| Human Axillary 3D Sweat Gland Models | Acetylcholine (ACh) | Inhibition of ACh-stimulated intracellular Ca²⁺ increase. researchgate.net | Demonstrates direct inhibition of the signaling pathway for sweat secretion. researchgate.net |

| Salivary Glands | Muscarinic Agonists | Marked inhibition of secretion. service.gov.uknih.gov | Reduces the rate of saliva production. nih.govnih.gov |

In Vivo Efficacy Studies in Animal Models

Respiratory System Effects (e.g., Bronchodilation, Airway Secretions)

In animal models, glycopyrrolate has demonstrated efficacy in producing bronchodilation and reducing airway secretions. drugs.com These effects are consistent with its in vitro pharmacological profile as a muscarinic antagonist. copdfoundation.org Animal models, including rodents, rabbits, and pigs, are commonly used to study respiratory diseases, although interspecies anatomical and physiological differences are an important consideration. mdpi.com

Glycopyrrolate effectively controls excessive pharyngeal, tracheal, and bronchial secretions in animal models. drugs.com Its ability to reduce airway secretions is a key therapeutic effect. ersnet.org Studies comparing glycopyrrolate to other anticholinergics like atropine have shown glycopyrrolate to have a more prolonged effect on inhibiting secretions. service.gov.uk The development of nebulized forms of glycopyrrolate has been studied in animal models to confirm its local effects in the lungs. nih.gov

Table 4: In Vivo Respiratory Effects of Glycopyrrolate in Animal Models

| Animal Model | Effect Measured | Glycopyrrolate Effect | Key Findings |

|---|---|---|---|

| General Animal Models | Bronchodilation | Induces bronchodilation. copdfoundation.org | The effect is sustained due to high receptor affinity and slow dissociation. copdfoundation.org |

| Canine and Feline Models | Tracheobronchial Secretions | Marked and prolonged inhibition. service.gov.uk | More potent and longer-lasting than atropine. service.gov.uk |

| Rodent Models | Airway Secretions | Reduction in secretions. drugs.com | Confirms the antisecretory action of glycopyrrolate. drugs.com |

Gastrointestinal Motility and Secretion Modulation

In vivo studies in various animal models have confirmed the inhibitory effect of glycopyrrolate on gastrointestinal motility and secretions. uoguelph.cadrugs.com In rats, the charcoal meal progression test showed that glycopyrrolate reduces gastrointestinal propulsive activity. service.gov.uk At high doses, its effect was comparable to that of isopropamide (B1672277) iodide and less potent than atropine sulfate (B86663). service.gov.uk

In dogs, glycopyrrolate has been shown to decrease gastrointestinal motility for up to 30 minutes. uoguelph.ca Studies in unanesthetized dogs with Thiry-Vella loops also demonstrated a marked inhibitory effect of glycopyrrolate on intestinal activity. service.gov.uk Furthermore, glycopyrrolate diminishes the volume and free acidity of gastric secretions. drugs.com In anesthetized dogs and cats, glycopyrrolate is effective at inhibiting intestinal peristalsis. service.gov.uk The modulatory action on GI motility is often mediated by antagonizing muscarinic acetylcholine signaling pathways. scirp.org

Table 5: In Vivo Gastrointestinal Effects of Glycopyrrolate in Animal Models

| Animal Model | Parameter Measured | Glycopyrrolate Effect | Key Findings |

|---|---|---|---|

| Rats | Charcoal Meal Progression | Reduced intestinal propulsion. service.gov.uk | Less potent than atropine sulfate at equivalent doses. service.gov.uk |

| Dogs | Gastrointestinal Motility | Decreased motility. uoguelph.ca | Effect lasted up to 30 minutes. uoguelph.ca |

| Dogs (Thiry-Vella Loop) | Intestinal Activity | Marked inhibition. service.gov.uk | Demonstrates direct effect on intestinal function. service.gov.uk |

| Dogs | Gastric Secretion | Diminished volume and free acidity. drugs.com | Confirms antisecretory effect in the stomach. drugs.com |

| Dogs and Cats (anesthetized) | Intestinal Peristalsis | Inhibition of peristalsis. service.gov.uk | Effective in controlling intestinal movements during anesthesia. service.gov.uk |

Cardiovascular System Responses (e.g., Heart Rate Modulation)

Preclinical and clinical studies have demonstrated that glycopyrrolate influences the cardiovascular system, primarily by modulating heart rate. As a muscarinic receptor antagonist, glycopyrrolate blocks the action of acetylcholine, thereby reducing the parasympathetic nervous system's influence on the heart. droracle.ai This action can lead to an increase in heart rate, an effect known as tachycardia. droracle.ainih.gov

In animal models, the effects of glycopyrrolate on heart rate have been compared to atropine, another anticholinergic agent. In rats, glycopyrrolate produced a more sustained increase in heart rate compared to atropine sulfate. service.gov.uk Similarly, in rabbits, glycopyrrolate elevated the heart rate for over 50 minutes, whereas atropine sulfate did not induce a significant increase. service.gov.uk However, in adult dogs, intravenous administration of glycopyrrolate did not significantly affect heart rate but did cause a decrease in mean arterial pressure and systemic vascular resistance. service.gov.uk

Studies in healthy human volunteers have shown that higher doses of glycopyrrolate produce a vagal cardiac blockade, characterized by significant tachycardia and a decrease in heart rate variability. nih.gov At lower doses, the effects on heart rate are less pronounced compared to atropine. nih.gov Research has also indicated that glycopyrrolate can increase resting heart rate from approximately 60 to 110 beats per minute. nih.gov This effect is utilized in certain medical contexts, such as in combination with dexmedetomidine, to inhibit baroreflex control of circulation, leading to increased heart rate and blood pressure. droracle.aiahajournals.org

The impact of glycopyrrolate on heart rate is a direct extension of its pharmacological action on muscarinic receptors in the sinoatrial node of the heart. guidetopharmacology.org By blocking these receptors, the "braking" effect of the vagus nerve on the heart is diminished, leading to an increased heart rate. nih.gov

Table 1: Preclinical Findings on Glycopyrrolate and Heart Rate Modulation

| Subject | Observation | Reference |

|---|---|---|

| Rats | Produced a more sustained increase in heart rate compared to atropine. | service.gov.uk |

| Rabbits | Elevated heart rate for over 50 minutes. | service.gov.uk |

| Dogs | Did not significantly affect heart rate. | service.gov.uk |

| Humans | Higher doses caused significant tachycardia; resting heart rate increased from ~60 to ~110 bpm. | nih.govnih.gov |

Salivary Gland Secretion Inhibition

Glycopyrrolate is a potent inhibitor of salivary gland secretions, an effect that stems from its anticholinergic properties. nih.govfda.gov It competitively blocks muscarinic acetylcholine receptors located on salivary glands. dermnetnz.orgnih.gov This blockade prevents acetylcholine from stimulating the glands, thereby reducing the production and secretion of saliva. nih.gov

This antisialagogue effect, or the inhibition of saliva flow, is one of the primary reasons for the use of glycopyrrolate in certain medical settings. nih.gov The effect is long-lasting, persisting for up to 7 hours after administration. fda.gov

Research has investigated the use of glycopyrrolate to reduce saliva production in various contexts. nih.gov For instance, it has been explored as a method to mitigate sialorrhea (excessive drooling). nih.gov Studies have confirmed that glycopyrrolate significantly reduces the rate of saliva production by inhibiting the M1 and M3 muscarinic acetylcholine receptors, which play a role in both saliva secretion and vasodilation of the afferent vasculature of the glands. nih.gov

While effective in reducing salivation, it's noteworthy that in a study involving the uptake of radioiodine, the reduction in saliva excretion caused by glycopyrrolate led to an increased accumulation of the radioisotope within the salivary glands. nih.gov This suggests that while secretion into the oral cavity is reduced, the initial uptake of substances by the gland may not be affected. nih.govresearchgate.net

Ocular Effects (e.g., Mydriasis, Intraocular Pressure)

Glycopyrrolate exerts distinct effects on the eye, primarily causing mydriasis (pupil dilation) due to its anticholinergic action on the iris sphincter muscle. nih.govjocgp.com By blocking muscarinic receptors, it prevents the pupil from constricting, leading to dilation. dermnetnz.org

In a preclinical study on albino rabbits, topical application of a 0.5% glycopyrrolate solution induced a rapid and potent mydriatic effect. nih.gov Mydriasis was observed within 5 minutes of instillation, reached a near-maximal level at 15 minutes, and surprisingly persisted for one week. nih.gov This effect was found to be faster, stronger, and more persistent than that of a 1.0% atropine sulfate solution. nih.gov

Regarding intraocular pressure (IOP), the same rabbit study found that the administration of 0.5% glycopyrrolate solution twice daily for one week did not affect IOP. nih.gov However, in a study involving elderly human patients undergoing intra-ocular surgery, both glycopyrrolate and atropine were administered intravenously. nih.gov In patients with pre-existing raised IOP, both drugs led to a decrease in IOP, with atropine causing a greater reduction than glycopyrrolate. nih.gov It is important to note that anticholinergic-induced mydriasis can, in anatomically predisposed individuals, precipitate acute angle-closure glaucoma by causing the iris base to thicken and obstruct the iridocorneal angle. jocgp.com

Because glycopyrrolate is a quaternary ammonium (B1175870) compound, its ability to cross lipid membranes like the blood-brain barrier is limited. fda.gov This property also reduces its systemic absorption when applied topically to the eye, potentially offering an ocular anticholinergic effect without significant central nervous system side effects. nih.gov

Table 2: Ocular Effects of Glycopyrrolate in Preclinical Models

| Effect | Model | Findings | Reference |

|---|---|---|---|

| Mydriasis | Albino Rabbits | Rapid onset (within 5 min), near-maximal at 15 min, persisted for 1 week. Stronger and more persistent than atropine. | nih.gov |

| Intraocular Pressure | Albino Rabbits | No effect on IOP after one week of twice-daily administration. | nih.gov |

| Intraocular Pressure | Elderly Human Patients | Caused a decrease in IOP in patients with pre-existing raised IOP, though less than atropine. | nih.gov |

Preclinical Toxicity Mechanisms and Pathways

Mechanisms of Peripheral Anticholinergic Effects

The peripheral toxicity of glycopyrrolate is a direct extension of its primary pharmacological action: the competitive antagonism of acetylcholine at muscarinic receptors. nih.govmedscape.com These receptors are widely distributed in the peripheral nervous system, located on the autonomic effector cells of smooth muscle, cardiac muscle, the sinoatrial and atrioventricular nodes, and exocrine glands. guidetopharmacology.orgfda.gov

By blocking these muscarinic receptors, glycopyrrolate inhibits the effects of the parasympathetic nervous system. nih.gov This inhibition leads to a range of predictable effects that constitute the peripheral anticholinergic toxidrome. medscape.comrch.org.au These manifestations include:

Tachycardia: Blockade of muscarinic receptors in the heart's sinoatrial node leads to an increased heart rate. nih.govnih.gov

Dry Mouth and Skin: Inhibition of salivary and sweat glands results in decreased secretions. medscape.comrch.org.au

Mydriasis: Blockade of muscarinic receptors in the pupillary sphincter muscle of the eye causes the pupil to dilate. medscape.com

Decreased Gastrointestinal Motility: Inhibition of acetylcholine's action on the smooth muscle of the gastrointestinal tract can lead to decreased bowel sounds and constipation. nih.gov

Urinary Retention: The detrusor muscle of the bladder is relaxed, and the sphincter is tightened, leading to difficulty in urination. dermnetnz.orgrch.org.au

Glycopyrrolate's structure as a quaternary ammonium compound makes it highly polar and fully ionized at physiological pH. fda.gov This characteristic limits its ability to cross lipid membranes, such as the blood-brain barrier, which is why its effects are predominantly peripheral. fda.gov

Central Nervous System (CNS) Toxicity Mechanisms (Central Anticholinergic Syndrome)

While glycopyrrolate is a quaternary amine designed to limit its passage across the blood-brain barrier, CNS toxicity, known as central anticholinergic syndrome, can still occur, particularly in cases of overdose or in susceptible individuals. nih.govfda.gov The mechanism involves the antagonism of muscarinic acetylcholine receptors within the central nervous system, including the cerebral cortex, thalamus, and hippocampus. nih.gov

Inhibition of central cholinergic neurotransmission disrupts normal brain function, leading to a characteristic toxidrome. nih.govrch.org.au The clinical manifestations of central anticholinergic syndrome include:

Altered mental status, ranging from confusion and restlessness to agitated delirium. medscape.comrch.org.au

Visual hallucinations, which can involve picking at imaginary objects. rch.org.auemcrit.org

Mumbling or slurred speech. rch.org.au

In severe cases, seizures and coma can occur. rch.org.auemcrit.org

The limited ability of glycopyrrolate to penetrate the CNS generally results in a lower incidence of central effects compared to tertiary amines like atropine, which cross the blood-brain barrier more readily. service.gov.ukfda.gov However, the potential for central anticholinergic syndrome remains, as high concentrations of the drug or compromised blood-brain barrier integrity could lead to significant CNS receptor blockade. nih.gov

Organ-Specific Pathophysiological Alterations (e.g., Gastric Parietal Cells)

Glycopyrrolate's anticholinergic action can induce specific pathophysiological alterations in various organs, with the gastric parietal cells of the stomach being a key example. These cells are responsible for secreting hydrochloric acid, a process regulated by several factors, including acetylcholine via muscarinic receptors. fda.govteachmeanatomy.info

The mechanism of action involves glycopyrrolate blocking the muscarinic receptors on parietal cells. This inhibition prevents acetylcholine from stimulating the H+/K+ ATPase pump (the proton pump), which is the final step in acid secretion. fda.govfrontiersin.org By inhibiting this pathway, glycopyrrolate diminishes the volume and free acidity of gastric secretions. guidetopharmacology.orgfda.gov This effect was an early focus of research for its potential use in treating peptic ulcers. drugbank.com

Chronic inhibition of gastric acid secretion can have further pathophysiological consequences. Altering the acidic environment of the stomach can affect the local microbiota. nih.gov For example, the bacterium Helicobacter pylori, which colonizes the gastric mucosa, can itself perturb parietal cell function and acid secretion, creating a complex interplay when anticholinergic agents are introduced. nih.gov

Beyond the stomach, the anticholinergic effects of glycopyrrolate can alter the function of other organ systems. For instance, by decreasing intestinal motility, high doses may exacerbate conditions like toxic megacolon in patients with ulcerative colitis. nih.gov

Advanced Analytical Methodologies for Glycopyrrolate Iodide Research

Chromatographic Techniques for Quantitative Analysis

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the precise quantification of glycopyrrolate (B1671915) in various samples, from bulk pharmaceutical ingredients to biological fluids.

High-Performance Liquid Chromatography (HPLC) Development and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) methods are frequently developed and validated for the estimation of glycopyrrolate in bulk drug and pharmaceutical dosage forms. fda.govresearcher.life These methods are valued for their simplicity, accuracy, and precision. fda.gov

A typical RP-HPLC method involves a C18 or C8 column for separation. fda.govfda.gov For instance, one validated method utilized a µ Bondapak C-18 column (300x3.9mm; 10µm) with a mobile phase consisting of a sodium sulphate buffer, 1N sulfuric acid, acetonitrile (B52724), and methanol (B129727) (1230:6:470:300 v/v/v/v). fda.gov The analysis was performed at a flow rate of 2.3 ml/min with UV detection at 222 nm, yielding a retention time of 4.2 minutes for glycopyrrolate. fda.gov Another approach employed a Kromasil 100-5 C8 column with a gradient mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 2.5) and methanol. fda.gov

Validation of these HPLC methods is conducted in accordance with International Council for Harmonisation (ICH) guidelines. researcher.life Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). fda.gov A linear dynamic response for glycopyrrolate has been demonstrated in concentration ranges such as 20-80 µg/ml, with a high correlation coefficient (r² = 0.999698). fda.gov Recovery studies, a measure of accuracy, have shown results around 99.08%. fda.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | µ Bondapak C-18 (300x3.9mm; 10µm) | fda.gov |

| Mobile Phase | Sodium sulphate buffer, 1N H₂SO₄, Acetonitrile, Methanol (1230:6:470:300 v/v/v/v) | fda.gov |

| Flow Rate | 2.3 ml/min | fda.gov |

| Detection | UV at 222 nm | fda.govresearcher.life |

| Retention Time | 4.2 minutes | fda.gov |

| Linearity Range | 20-80 µg/ml | fda.gov |

| Accuracy (% Recovery) | 99.08% | fda.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) with Tandem Mass Spectrometry (MS/MS)

For highly sensitive and specific quantification of glycopyrrolate in complex biological matrices such as horse plasma and urine, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. tga.gov.auselleckchem.comfda.gov These methods are crucial for pharmacokinetic studies and regulatory control in performance animals. fda.gov

A validated UHPLC-HESI-MS/MS (heated electrospray ionization) method for glycopyrrolate in horse plasma demonstrates the power of this technique. tga.gov.auselleckchem.com The methodology typically involves isolating glycopyrrolate and a deuterated internal standard (e.g., glycopyrrolate-d3) from the plasma matrix using solid-phase extraction. tga.gov.auselleckchem.comtandfonline.com Chromatographic separation is achieved on a reversed-phase column, such as a C18 Acquity™ UPLC HSS T3 column. tga.gov.auselleckchem.com A gradient elution with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used. tga.gov.auselleckchem.com

Detection is performed using a triple-stage quadrupole (TSQ) mass spectrometer in the positive electrospray ionization mode. tga.gov.auselleckchem.com Quantification relies on selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored. tga.gov.auselleckchem.com For glycopyrrolate, the transition of the precursor ion at m/z 318 to a product ion at m/z 116 is often used for quantification. tga.gov.auselleckchem.comfda.gov

These UHPLC-MS/MS methods are characterized by their exceptional sensitivity, with lower limits of quantification (LLOQ) as low as 0.125 pg/mL in plasma and 5 pg/mL in urine. tga.gov.aufda.gov Validation demonstrates excellent linearity (R² > 0.998), high recovery (78% to 96%), and good precision. tga.gov.auselleckchem.com

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 0.125–25 pg/mL | tga.gov.auselleckchem.comtandfonline.com |

| Lower Limit of Quantification (LLOQ) | 0.125 pg/mL | tga.gov.auselleckchem.comtandfonline.com |

| Lower Limit of Detection (LOD) | 0.025 pg/mL | tga.gov.auselleckchem.comtandfonline.com |

| Recovery | 78% to 96% | tga.gov.auselleckchem.com |

| Intra-batch Precision (%CV) | 3.3–14.4% | tga.gov.auselleckchem.com |

| Inter-batch Precision (%CV) | 3.4–14.4% | tga.gov.auselleckchem.com |

| SRM Transition (Quantification) | m/z 318 → 116 | tga.gov.auselleckchem.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for metabolite profiling, though its application to glycopyrrolate requires specific considerations. service.gov.ukresearchgate.net As a quaternary ammonium (B1175870) salt, glycopyrrolate is a non-volatile compound and cannot be directly analyzed by GC-MS. hres.ca Therefore, analytical approaches often involve derivatization or focus on the analysis of its metabolites. hres.ca

One approach involves the hydrolysis of the parent compound to cyclopentyl mandelic acid, which can then be derivatized for GC-MS analysis. hres.ca More directly for metabolite profiling, GC-MS has been used to investigate the metabolic fate of glycopyrrolate. Following administration, biological samples like urine can be analyzed to identify metabolites. fda.gov For instance, studies in mice and rats have identified six metabolites in urine using techniques including GC-MS. fda.gov The major metabolic pathways identified were the hydroxylation of the cyclopentyl ring and oxidation of the hydroxyl group in the mandelic acid moiety, followed by the removal of the cyclopentyl ring. fda.gov This allows for a detailed understanding of how the body processes the compound.

Radiochemical Methods for Pharmacokinetic Studies

Radiochemical methods have been instrumental in early pharmacokinetic research on glycopyrrolate, providing fundamental data on its absorption, distribution, metabolism, and excretion (ADME).

Use of Radiolabeled Glycopyrrolate (e.g., 14C- and 3H-Isotopologues)

The use of radiolabeled isotopologues, such as Carbon-14 (¹⁴C) and Tritium (³H) labeled glycopyrrolate, has been a key strategy in foundational pharmacokinetic studies. fda.gov These studies allowed for the tracking of the drug and its metabolites throughout the body, regardless of their chemical form.

For example, early research utilized intravenously administered ³H-glycopyrrolate in humans to study its fate. tga.gov.auresearchgate.net These studies revealed that a high percentage (approximately 85%) of the radioactivity was excreted in the urine within 48 hours, with over 80% corresponding to the unchanged parent drug. tga.gov.auresearchgate.net Similarly, ¹⁴C-glycopyrrolate has been administered to animals like mice and dogs to investigate its distribution. selleckchem.comtandfonline.com These studies showed rapid and widespread tissue distribution, with the highest concentrations found in the liver and kidney. selleckchem.com They also confirmed poor penetration of the blood-brain barrier. tandfonline.com The synthesis of ¹⁴C-labeled glycopyrrolate was specifically undertaken to better understand its drug metabolism and pharmacokinetic (DMPK) properties. rmtcnet.com

Radioreceptor Assays for Receptor Binding

Radioreceptor assays (RRA) are a specialized analytical method used for pharmacokinetic studies and to characterize the binding of glycopyrrolate to its target receptors. fda.govresearchgate.netnih.gov This technique measures the concentration of a drug based on its ability to compete with a radiolabeled ligand for binding to a specific receptor.

For glycopyrrolate, RRAs have been developed using rat brain membrane preparations where muscarinic receptors are labeled with a tritiated ligand, such as [³H]-N-methyl scopolamine (B1681570) ([³H]-NMS). The amount of unlabeled glycopyrrolate in a sample is determined by measuring the displacement of the radioligand from the receptors. This sensitive assay has been successfully applied to determine glycopyrrolate concentrations in human plasma and urine, proving sufficient for pharmacokinetic studies after therapeutic dosing. fda.gov

Furthermore, competitive binding assays using cloned human muscarinic receptors (M1-M5) have been employed to precisely determine the binding affinity of glycopyrrolate. fda.govfda.gov These studies have yielded pKi values (a measure of binding affinity) in the nanomolar range, demonstrating glycopyrrolate's high affinity for all five muscarinic receptor subtypes. fda.govfda.govrmtcnet.com Kinetic studies also show that glycopyrrolate dissociates slowly from human airway smooth muscle muscarinic receptors, which may contribute to its long duration of action. fda.gov

| Receptor Subtype | pKi Value | Reference |

|---|---|---|

| M1 | 9.81 | fda.govrmtcnet.com |

| M2 | 9.05 | fda.govrmtcnet.com |

| M3 | 9.59 | fda.govrmtcnet.com |

| M4 | 9.05 | fda.govrmtcnet.com |

| M5 | 8.96 | fda.govrmtcnet.com |

Bioanalytical Method Development and Validation for Glycopyrrolate

Bioanalytical methods are crucial for determining the concentration of drugs and their metabolites in biological matrices such as plasma, urine, and tissues. The development and validation of these methods for a quaternary ammonium compound like glycopyrrolate present unique challenges due to its charge and polarity.

The need for ultrasensitive detection methods for glycopyrrolate has been driven by studies involving low dosage forms, such as those administered via electronic nebulizers. nih.govtandfonline.comx-mol.comtandfonline.com In such cases, the resulting plasma concentrations can be exceptionally low, requiring analytical methods capable of quantification at the sub-picogram per milliliter (pg/mL) or even femtogram per milliliter (fg/mL) level. nih.govtandfonline.comx-mol.comtandfonline.comresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for achieving this level of sensitivity. nih.govtandfonline.comx-mol.comtandfonline.com Researchers have successfully developed and validated LC-MS/MS methods to quantify glycopyrrolate in human plasma at concentrations as low as 0.500 pg/mL (or 500 fg/mL). nih.govtandfonline.comx-mol.com These methods typically employ a stable isotope-labeled internal standard, such as d3-glycopyrrolate, to ensure accuracy and precision. researchgate.netnih.gov The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for both glycopyrrolate and its internal standard. nih.govtandfonline.comx-mol.comresearchgate.netnih.gov For instance, a common transition monitored for glycopyrrolate is m/z 318.3 → 116.1. nih.govtandfonline.comx-mol.comresearchgate.netnih.gov

One validated method demonstrated a linear range of 0.125–25 pg/mL in horse plasma, with a lower limit of quantification (LLOQ) of 0.125 pg/mL and a lower limit of detection (LOD) of 0.025 pg/mL. rmtcnet.comresearchgate.net Another method for human plasma established a quantification range of 0.500–250 pg/mL. nih.govtandfonline.comx-mol.com The development of such ultrasensitive assays has been pivotal in enabling the pharmacokinetic characterization of glycopyrrolate following administration of low microgram doses. nih.govtandfonline.comx-mol.com

Effective sample preparation is a critical step in bioanalysis, aimed at removing interfering substances from the biological matrix and concentrating the analyte of interest. For glycopyrrolate, solid-phase extraction (SPE) is a widely used and effective technique. researchgate.netnih.govresearchgate.netanapharmbioanalytics.com

Given that glycopyrrolate is a quaternary ammonium compound, weak cation exchange SPE is a particularly suitable approach for its isolation from plasma matrices. rmtcnet.comresearchgate.net This technique leverages the positive charge of the glycopyrrolate molecule to selectively retain it on the SPE sorbent while allowing matrix components to be washed away. The analyte is then eluted using an appropriate solvent system.

In one method, glycopyrrolate and its internal standard were extracted from human plasma using an SPE cartridge. researchgate.netnih.gov The elution was carried out with a solution of 0.5% formic acid in a mixture of acetonitrile and water (70:30). researchgate.netnih.gov Another approach utilized a molecularly imprinted polymer as the sorbent in SPE to purify and extract a related compound, indacaterol (B1671819), from lung tissue, highlighting the potential for highly selective SPE methodologies. dntb.gov.ua The optimization of SPE conditions, including the choice of sorbent, wash solvents, and elution solvents, is crucial for achieving high and reproducible recovery of the analyte. dntb.gov.uascribd.com

Analytical Lifecycle Management (ALM) is a modern, holistic approach to the development and validation of analytical methods, drawing principles from ICH guidelines Q8, Q9, and Q10. scielo.brscielo.br This framework emphasizes a deep understanding of the analytical method throughout its entire lifecycle, from design and development to performance qualification and continued verification. scielo.brscielo.brresearchgate.net

The ALM process begins with defining an Analytical Target Profile (ATP), which outlines the performance requirements of the method. scielo.brscielo.br This is followed by the identification of Critical Quality Attributes (CQAs) of the method, such as retention time, peak symmetry, and theoretical plates, which are essential for ensuring method performance. scielo.brscielo.brresearchgate.net

Risk management tools are then employed to identify critical method variables that could impact the CQAs. scielo.br Design of Experiments (DoE) is a powerful statistical tool used within the ALM framework to systematically optimize these variables. scielo.brresearchgate.net For example, in the development of a stability-indicating liquid chromatographic method for glycopyrrolate, variables such as the percentage of methanol in the mobile phase, the concentration of an ion-pairing agent like tetra-butyl ammonium hydrogen sulfate (B86663), and the mobile phase flow rate were optimized using a DoE approach. scielo.brresearchgate.net This systematic approach ensures the development of a robust and reliable method. scielo.brscielo.brresearchgate.net The final stage of ALM involves continuous monitoring of the method's performance to ensure it remains in a state of control. scielo.br

Solid-Phase Extraction Optimization for Biological Samples

Method Specificity, Linearity, Accuracy, and Precision Validation